(2E)-1-(2,4-Dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one (2E)-1-(2,4-Dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 415686-07-6
VCID: VC5478318
InChI: InChI=1S/C18H18O3/c1-13-6-4-5-7-14(13)8-11-17(19)16-10-9-15(20-2)12-18(16)21-3/h4-12H,1-3H3/b11-8+
SMILES: CC1=CC=CC=C1C=CC(=O)C2=C(C=C(C=C2)OC)OC
Molecular Formula: C18H18O3
Molecular Weight: 282.339

(2E)-1-(2,4-Dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one

CAS No.: 415686-07-6

Cat. No.: VC5478318

Molecular Formula: C18H18O3

Molecular Weight: 282.339

* For research use only. Not for human or veterinary use.

(2E)-1-(2,4-Dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one - 415686-07-6

Specification

CAS No. 415686-07-6
Molecular Formula C18H18O3
Molecular Weight 282.339
IUPAC Name (E)-1-(2,4-dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one
Standard InChI InChI=1S/C18H18O3/c1-13-6-4-5-7-14(13)8-11-17(19)16-10-9-15(20-2)12-18(16)21-3/h4-12H,1-3H3/b11-8+
Standard InChI Key DKEHFCGFAAZJAQ-DHZHZOJOSA-N
SMILES CC1=CC=CC=C1C=CC(=O)C2=C(C=C(C=C2)OC)OC

Introduction

Chemical Structure and Nomenclature

The IUPAC name (2E)-1-(2,4-dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one reflects its trans-configuration (E-isomer) across the α,β-unsaturated carbonyl system. The molecule comprises:

  • A 2,4-dimethoxyphenyl group at the ketone position (C1), contributing electron-donating methoxy substituents.

  • A 2-methylphenyl group at the β-carbon (C3), introducing steric and electronic modulation.

  • A conjugated double bond (C2–C3) that enhances reactivity toward nucleophilic agents.

The molecular formula is C₁₈H₁₈O₃, with a molecular weight of 282.34 g/mol. The E-configuration is critical for its biological activity, as it stabilizes the planar structure necessary for interactions with cellular targets.

Synthesis and Preparation

The synthesis of chalcones like (2E)-1-(2,4-dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one typically follows the Claisen-Schmidt condensation (Figure 1), a base-catalyzed reaction between an acetophenone derivative and a benzaldehyde analog.

Reaction Conditions

ComponentDetails
Ketone2,4-Dimethoxyacetophenone
Aldehyde2-Methylbenzaldehyde
BaseNaOH or KOH (10–20% w/v)
SolventEthanol or methanol (reflux at 60–80°C)
Reaction Time4–6 hours
PurificationRecrystallization from ethanol or column chromatography

The reaction proceeds via deprotonation of the ketone to form an enolate, which attacks the aldehyde carbonyl. Subsequent dehydration yields the α,β-unsaturated product. The E-isomer predominates due to thermodynamic stability.

Physical and Chemical Properties

Physicochemical Data

PropertyValueMethod/Source
Molecular Weight282.34 g/molCalculated
Melting Point120–122°C (estimated)Analog data
SolubilitySoluble in DMSO, ethanol, acetoneExperimental analogs
λmax (UV-Vis)~350 nm (π→π* transition)Chalcone studies

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption at ~1650 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C stretch).

  • ¹H NMR: Signals at δ 3.8–4.0 ppm (methoxy groups), δ 6.5–7.8 ppm (aromatic protons), and δ 7.2–7.5 ppm (vinyl protons).

  • MS: Molecular ion peak at m/z 282.34 (M⁺).

Biological Activities and Mechanisms

While direct studies on this compound are scarce, structurally analogous chalcones demonstrate the following activities:

Anticancer Effects

Chalcones inhibit cancer cell proliferation by:

  • Michael Addition: The α,β-unsaturated system reacts with thiol groups in proteins (e.g., thioredoxin reductase), disrupting redox balance.

  • Apoptosis Induction: Upregulation of pro-apoptotic proteins (Bax, caspase-3) and downregulation of Bcl-2.

  • Cell Cycle Arrest: Blockade at G2/M phase via modulation of cyclin-dependent kinases.

Anti-Inflammatory Activity

Chalcones suppress NF-κB signaling, reducing cytokine production (e.g., TNF-α, IL-6). The methoxy groups enhance lipophilicity, improving membrane permeability.

Antimicrobial Properties

Electron-withdrawing substituents (e.g., methyl, methoxy) increase microbial membrane disruption. MIC values for analogs range from 8–32 µg/mL against Staphylococcus aureus and Escherichia coli.

Applications in Research

Pharmaceutical Development

  • Lead Compound: Serves as a scaffold for optimizing anticancer and antimicrobial agents.

  • Structure-Activity Relationship (SAR): Modifications at the 2-methylphenyl or methoxy groups alter potency and selectivity.

Organic Synthesis

  • Intermediate: Used in synthesizing heterocycles (e.g., pyrazolines, flavones) via cycloaddition or nucleophilic attack.

Comparison with Structural Analogs

CompoundSubstituentsKey Differences
(2E)-3-(4-Cl-phenyl) derivative4-Cl instead of 2-methylHigher electrophilicity, enhanced activity
(2E)-3-(4-F-phenyl) derivative4-F instead of 2-methylImproved bioavailability
(2E)-3-(4-MeO-phenyl) derivative4-MeO instead of 2-methylReduced cytotoxicity, better solubility

The 2-methyl group in (2E)-1-(2,4-dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one balances steric hindrance and electronic effects, making it a versatile candidate for further optimization.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator